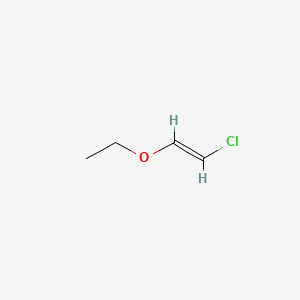

1-Chloro-2-ethoxyethene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7ClO |

|---|---|

Molecular Weight |

106.55 g/mol |

IUPAC Name |

(E)-1-chloro-2-ethoxyethene |

InChI |

InChI=1S/C4H7ClO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3+ |

InChI Key |

OFCHIOZFUUTWEM-ONEGZZNKSA-N |

Isomeric SMILES |

CCO/C=C/Cl |

Canonical SMILES |

CCOC=CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 2 Ethoxyethene

Direct Synthesis Strategies for 1-Chloro-2-ethoxyethene (B11743279)

Direct synthesis approaches aim to construct the target molecule by forming the key carbon-chlorine and carbon-oxygen bonds on an ethene framework in a direct manner.

One notable direct method involves the addition of N-chloroamides to ethoxyethene (ethyl vinyl ether). Research has demonstrated that chromous chloride can effectively promote the addition of N-chlorocarbamates and N-chlorocarboxamides to ethoxyethylene. cdnsciencepub.comcdnsciencepub.comscispace.com This reaction proceeds with high regioselectivity, favoring the formation of the desired 1-chloro-2-ethoxy isomer. cdnsciencepub.comcdnsciencepub.com The process yields α-acylamino acetals, which can then be converted to the target product. cdnsciencepub.comcdnsciencepub.com Studies report that additions to enol ethers like ethoxyethylene can achieve yields ranging from 60% to 85%, with a regioselectivity of 97% or higher. cdnsciencepub.comcdnsciencepub.comscispace.com The mechanism is proposed to be a radical chain addition. researchgate.net

| Reactant | Catalyst | Key Feature | Reported Yield | Regiospecificity |

|---|---|---|---|---|

| N-chlorocarbamates | Chromous Chloride (CrCl₂) | Forms α-acylamino acetal (B89532) intermediate | 60-85% | ≥97% |

| N-chlorocarboxamides | Chromous Chloride (CrCl₂) | Forms α-acylamino acetal intermediate | 60-85% | ≥97% |

The formation of a vinylic halide such as this compound can be achieved through elimination reactions, where a leaving group and a proton are removed from adjacent carbon atoms to form a double bond. While strong bases can induce dehydrohalogenation, this approach can be complicated by competing substitution reactions. masterorganicchemistry.com A key synthetic route that results in the vinylic halide product is the nucleophilic substitution reaction of an ethoxide ion with 1,2-dichloroethene. In this process, one chlorine atom is substituted by an ethoxy group, yielding this compound. This method is effective for creating the vinylic halide from a di-halogenated precursor.

Synthetic Approaches to this compound from Precursors

Synthesizing this compound from readily available precursors is a common and practical approach. These methods build the molecule by reacting simpler starting materials under controlled conditions.

One of the primary precursor-based methods is the nucleophilic substitution of 1,2-dichloroethene with sodium ethoxide. This reaction is typically performed in a solvent like ethanol (B145695) or acetone (B3395972) with a base such as anhydrous potassium carbonate.

Another documented approach involves the reaction of ethene gas with chloroethanol. This synthesis is catalyzed by cuprous chloride (CuCl) in an acetic acid solvent system. The reaction is conducted under moderate pressure and elevated temperature to promote the regioselective addition that favors the formation of the 1-chloro-2-ethoxy isomer.

| Method | Precursors | Reagents/Catalyst | Conditions | Reported Yield |

|---|---|---|---|---|

| Nucleophilic Substitution | 1,2-Dichloroethene, Ethanol | Sodium Ethoxide (NaOEt) | Reflux (66-78°C), 4-6 hours | 78-82% |

| Catalytic Addition | Ethene, Chloroethanol | Cuprous Chloride (CuCl) | 60-75°C, 60-70 psig, 6-7 hours | 78-82% |

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing byproducts.

For the nucleophilic substitution of 1,2-dichloroethene with sodium ethoxide, several factors are key. The choice of solvent significantly impacts the reaction; polar aprotic solvents like dimethylformamide (DMF) can enhance nucleophilicity, though they require strict moisture control. The reaction is often conducted at the reflux temperature of the solvent, such as 78°C for ethanol or 66°C for THF, for a duration of 4 to 6 hours. Using a slight excess of sodium ethoxide (1.2 equivalents) helps ensure complete conversion, but a larger excess can lead to the formation of 1,2-diethoxyethene as a byproduct.

| Parameter | Condition | Effect on Synthesis |

|---|---|---|

| Solvent | Ethanol vs. THF vs. DMF | Polar aprotic solvents (DMF) improve nucleophilicity. |

| Base Equivalents (NaOEt) | 1.2 equivalents | Ensures complete conversion. |

| Base Equivalents (NaOEt) | >1.2 equivalents | Promotes di-substitution byproducts. |

| Temperature | Reflux (66-78°C) | Drives reaction to completion in 4-6 hours. |

In the catalytic addition of ethene to chloroethanol, optimization focuses on the molar ratio of reactants and catalyst loading. A 1:1 molar ratio of ethene to chloroethanol is considered optimal to minimize side reactions like oligomerization. The catalyst loading of cuprous chloride (CuCl) is typically maintained between 0.5–1.0 wt% relative to the solvent to achieve high activity without significant metal leaching. Acetic acid is a preferred solvent as it enhances proton availability, which helps stabilize the transition state during the addition.

Following the reaction, purification is commonly achieved by diluting the crude mixture with water to separate the organic phase, followed by fractional distillation under reduced pressure at 83–85°C to isolate the final product. A significant challenge in purification is the potential formation of an azeotrope between the product and any unreacted chloroethanol, which requires careful temperature control during distillation.

Mechanistic Investigations of 1 Chloro 2 Ethoxyethene Reactivity

Electrophilic and Nucleophilic Pathways of the Vinylic Halide Functionality

The presence of both a chlorine atom and an ethoxy group on the ethene backbone creates a complex electronic environment that influences its reaction pathways. The oxygen of the ethoxy group acts as a powerful electron-donating group through resonance, increasing the electron density of the double bond. Conversely, the chlorine atom exerts a strong electron-withdrawing inductive effect while also being capable of electron donation through resonance.

Nucleophilic substitution at a vinylic (sp2-hybridized) carbon, such as the one bearing the chlorine atom in 1-chloro-2-ethoxyethene (B11743279), is generally a challenging transformation compared to substitution at saturated (sp3) carbons. The increased s-character of the sp2 orbital leads to a stronger carbon-halogen bond, and the electron-rich pi system of the double bond repels incoming nucleophiles.

For comparison, the saturated analog, 1-chloro-2-ethoxyethane, undergoes solvolysis much more slowly than similar compounds with more effective neighboring groups. spcmc.ac.in Its hydrolysis proceeds via a standard bimolecular nucleophilic substitution (SN2) pathway involving attack by an external nucleophile. spcmc.ac.in This reaction is notably slow because the oxygen atom in the ethoxy group is highly electronegative and reluctant to donate an electron pair to assist in the departure of the leaving group (a phenomenon known as neighboring group participation). spcmc.ac.in

In the case of this compound, a direct SN2 reaction is even less favorable. The primary mechanisms for vinylic substitution are typically addition-elimination or elimination-addition pathways, both of which require specific reagents and conditions that are not broadly detailed in the available literature for this specific compound.

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles. The reaction is governed by the principles of electrophilic addition, where the pi bond acts as a nucleophile. science-revision.co.uklibretexts.org The regioselectivity of this addition is dictated by the electronic effects of the substituents, which determine the stability of the intermediate carbocation, in accordance with Markovnikov's rule. unizin.org

The ethoxy group is a strong activating group, directing incoming electrophiles to the carbon atom beta to the oxygen. The chlorine atom is generally deactivating due to induction but can also direct ortho/para (in this case, to the opposite carbon) via resonance. In this molecule, the powerful electron-donating resonance effect of the ethoxy group is expected to dominate, making the C1 carbon (attached to the chlorine) the primary site of nucleophilic attack from the pi-system onto the electrophile. This leads to the formation of a more stable carbocation intermediate on the C2 carbon, which is stabilized by the adjacent oxygen atom.

| Reactant | Electrophile (E+) | Intermediate Carbocation Stability | Predicted Regio-outcome |

|---|---|---|---|

| This compound | H⁺ (from H-X) | Cation at C2 (stabilized by O) | Major Product (Markovnikov) |

| Cation at C1 (destabilized by Cl) | Minor Product (Anti-Markovnikov) |

The addition of halogens like Br₂ or Cl₂ also proceeds via an electrophilic mechanism. This typically involves the formation of a cyclic halonium ion intermediate, followed by backside attack by the halide anion, resulting in an anti-addition product. libretexts.org

Pericyclic Reactions and Cycloaddition Chemistry (e.g., Hetero Diels-Alder reactions involving 1-bromo-2-ethoxyethene (B13034002) as an analog)

While specific pericyclic reactions involving this compound are not extensively documented, its bromo-analog, 1-bromo-2-ethoxyethene, serves as a valuable dienophile in hetero-Diels-Alder reactions. researchgate.netethernet.edu.etimperial.ac.uk This [4+2] cycloaddition is a powerful method for synthesizing six-membered heterocyclic rings. ub.edu

In a notable application, 1-bromo-2-ethoxyethene reacts with α-nitroso alkenes, which are generated in situ from α-halogen oximes. researchgate.net This reaction proceeds to form primary cycloadducts (3-bromo-6-ethoxy-3,6-dihydro-1,2-oxazines), which can then undergo elimination of hydrogen bromide (HBr) upon treatment with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield stable 6H-1,2-oxazines. researchgate.net These oxazines are valuable precursors for further synthetic transformations. researchgate.netbeilstein-journals.org

| α-Nitroso Alkene Precursor (α-Halogen Oxime) | Resulting 6H-1,2-Oxazine Product | Overall Yield |

|---|---|---|

| 2-Bromo-1-phenylethanone oxime | 6-Ethoxy-3-phenyl-6H-1,2-oxazine | 71% |

| 2-Bromo-1-(4-methoxyphenyl)ethanone oxime | 6-Ethoxy-3-(4-methoxyphenyl)-6H-1,2-oxazine | 62% |

| 2-Bromo-1-(4-nitrophenyl)ethanone oxime | 6-Ethoxy-3-(4-nitrophenyl)-6H-1,2-oxazine | 75% |

| Methyl 2-(hydroxyimino)-3-bromopropanoate | Methyl 6-ethoxy-6H-1,2-oxazine-3-carboxylate | 55% |

Radical Mediated Transformations of this compound

The alkene functionality of ethoxyethene derivatives can participate in free-radical reactions. For instance, ethoxyethene can react with α-haloalkylphosphonates in the presence of a radical initiator like AIBN (Azobisisobutyronitrile) and a mediator such as tributyltin hydride (Bu₃SnH). thieme-connect.com This type of reaction involves the radical addition of the phosphonate (B1237965) group across the double bond. thieme-connect.com This reactivity suggests that this compound could similarly undergo radical additions, with the regiochemical outcome depending on the stability of the resulting radical intermediates. The presence of the chlorine and ethoxy substituents would influence the stability of the radical formed at either C1 or C2, thereby directing the addition of the incoming radical species.

Thermal Decomposition Mechanisms of Ethoxyethene Derivatives

The thermal decomposition of halogenated ethers and ethene derivatives often proceeds through elimination reactions. For the saturated analog, 1-chloro-2-ethoxyethane, thermal decomposition yields ethoxyethene and hydrogen chloride. nist.gov This suggests a pathway for this compound itself.

Theoretical and experimental studies on related compounds, such as β-hydroxy alkenes, show that thermal decomposition can occur via a concerted, six-membered cyclic transition state, a process known as a retro-ene reaction. researchgate.net For this compound, a likely thermal decomposition pathway would be the elimination of hydrogen chloride to yield ethoxyethyne. Another possibility is the cleavage of the ethyl group from the ether, potentially initiated by homolytic bond scission at high temperatures, similar to pathways observed for other ethers. wikipedia.org The precise mechanism and products would be highly dependent on the specific conditions, such as temperature, pressure, and the presence of catalysts.

Advanced Applications of 1 Chloro 2 Ethoxyethene in Organic Synthesis

Role as a Key Synthetic Intermediate for Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is fundamental to the assembly of organic molecules. 1-Chloro-2-ethoxyethene (B11743279) serves as a valuable C2-building block, primarily due to the reactivity of its vinyl chloride group. This functionality allows it to participate in a range of transition metal-catalyzed cross-coupling reactions, which are powerful methods for C-C bond formation.

While the chlorine atom deactivates the double bond towards electrophilic addition, it provides a reactive handle for oxidative addition to low-valent transition metal complexes, such as those of palladium. This initiates catalytic cycles that forge new bonds between the vinylic carbon and various carbon-based nucleophiles. Similarly, lithium-halogen exchange or reaction with magnesium can generate vinylic organometallic reagents for subsequent reactions. Gilman reagents, a type of diorganocuprate, are known to couple with vinyl halides, suggesting another pathway for C-C bond formation. libretexts.org

The table below outlines potential carbon-carbon bond-forming reactions utilizing this compound, based on established reactivity patterns for vinyl halides. libretexts.orguwindsor.ca

| Reaction Name | Coupling Partner | Catalyst/Reagent | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) catalyst + Base | 1-Aryl/Alkenyl-2-ethoxyethene |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(0) catalyst | 1-Aryl/Alkenyl-2-ethoxyethene |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd(0) catalyst + Base | Substituted 1-ethoxy-1,3-diene |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst + Cu(I) cocatalyst + Base | 1-Alkynyl-2-ethoxyethene (Enol-yne) |

| Gilman Reagent Coupling | Lithium diorganocuprate (e.g., R₂CuLi) | Stoichiometric | 1-Alkyl-2-ethoxyethene |

Utilization in Heterocyclic Chemistry (e.g., synthesis of 1,2-oxazine derivatives via analogous reactions)

This compound and its bromo-analogue are valuable dienophiles in inverse-electron-demand hetero-Diels-Alder reactions for the synthesis of six-membered heterocycles. fu-berlin.debeilstein-journals.org A significant application is the reaction with α-nitroso alkenes, which act as the electron-deficient 4π component, to produce 6H-1,2-oxazines. researchgate.netresearchgate.net These reactions are often performed by generating the reactive nitroso alkene in situ from an α-halogen oxime in the presence of a base. researchgate.net

The cycloaddition proceeds with high regioselectivity, where the ethoxy group of the dienophile directs the orientation of the incoming diene. The resulting 6-ethoxy-6H-1,2-oxazines are functionalized heterocyclic scaffolds that can be used in further synthetic elaborations. researchgate.netresearchgate.net Research has extensively documented the use of 1-bromo-2-ethoxyethene (B13034002) in these cycloadditions, and this compound is expected to undergo the reaction analogously. researchgate.netresearchgate.net

| Reaction Type | Reactants | Key Features | Product Class |

|---|---|---|---|

| Inverse-Electron-Demand Hetero-Diels-Alder | 1-Halo-2-ethoxyethene + α-Nitroso alkene (from α-halo oxime) | [4+2] cycloaddition; High regioselectivity | 6-Ethoxy-6H-1,2-oxazines |

Strategic Deployment in Retrosynthetic Analysis

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials to devise a synthetic plan. ias.ac.in this compound is a valuable tool in this process because its bifunctionality allows it to serve as a synthetic equivalent (synthon) for several idealized two-carbon fragments.

The combination of a vinyl ether and a vinyl halide in one molecule offers significant flexibility. The vinyl ether can be viewed as a masked acetaldehyde (B116499) enolate, while the vinyl chloride provides a site for nucleophilic attack (via organometallic coupling) or for acting as a vinyl cation equivalent. This dual nature enables non-obvious disconnections of C-C and C-O bonds. For example, a 1-ethoxy-alkenyl moiety in a target molecule can be disconnected back to this compound and an appropriate organometallic partner.

| Target Substructure | Retrosynthetic Disconnection (Bond Cleaved) | Idealized Synthon | Forward Reaction Involving this compound |

|---|---|---|---|

| Ar-CH=CHOEt | Vinyl-Aryl (C-C) | +CH=CHOEt (Vinyl cation synthon) | Suzuki or Stille Coupling |

| R-C≡C-CH=CHOEt | Vinyl-Alkynyl (C-C) | +CH=CHOEt (Vinyl cation synthon) | Sonogashira Coupling |

| R₂N-CH=CHOEt | Vinyl-Nitrogen (C-N) | +CH=CHOEt (Vinyl cation synthon) | Buchwald-Hartwig Amination |

| Acetaldehyde | (Hypothetical) | -CH₂CHO (Acetaldehyde enolate synthon) | Hydrolysis of the enol ether |

Precursor for Complex Organic Frameworks

The utility of this compound extends beyond the initial formation of simple rings; it serves as a foundational block for building significantly more complex molecular frameworks. The heterocyclic products derived from it, such as 1,2-oxazines, are not merely synthetic endpoints but are versatile intermediates ripe for further transformation.

A compelling example is the elaboration of 6H-1,2-oxazines, formed via the hetero-Diels-Alder reaction (see 4.2), into other valuable heterocyclic systems. For instance, these oxazines can undergo a stereoselective reductive ring contraction. Treatment with a reducing agent can lead to the formation of highly substituted dihydroxylated pyrrolidines, a core structure found in many biologically active alkaloids and pharmaceutical agents. fu-berlin.de This transformation showcases a powerful strategy where a simple, achiral starting material is used to construct a complex, stereochemically rich framework over several steps. The initial cycloaddition sets the stage for subsequent, more intricate bond reorganizations.

This multi-step approach, beginning with a simple ethene derivative, highlights its strategic importance as a precursor for complex organic scaffolds.

Advanced Spectroscopic and Analytical Characterization for Research on 1 Chloro 2 Ethoxyethene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucdating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Chloro-2-ethoxyethene (B11743279), confirming the connectivity of atoms and providing insight into its stereochemistry. Both ¹H and ¹³C NMR are employed to characterize the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the ethoxy group protons (a quartet for the methylene (B1212753), -O-CH₂-, and a triplet for the methyl, -CH₃) and the two vinylic protons (-CH=CHCl). The coupling constant (J-value) between the two vinylic protons is particularly diagnostic of the alkene geometry. A larger coupling constant is characteristic of a trans (E) configuration, while a smaller value indicates a cis (Z) arrangement. For the (E)-stereoisomer, a characteristic coupling constant (J) between vinyl protons is in the range of 12–14 Hz.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, four distinct signals are expected: one for the methyl carbon, one for the methylene carbon of the ethoxy group, and two for the vinylic carbons. The chemical shifts of the vinylic carbons are influenced by the electronegative chlorine and oxygen substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard NMR principles for substituted alkenes and ethers. Actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet | Coupling to adjacent -CH₂- protons. |

| ¹H | -O-CH₂-CH₃ | ~3.8 - 4.1 | Quartet | Coupling to adjacent -CH₃ protons. |

| ¹H | =CH-O- | ~6.3 - 6.6 | Doublet | Vinylic proton adjacent to the ethoxy group. |

| ¹H | =CH-Cl | ~5.8 - 6.1 | Doublet | Vinylic proton adjacent to the chlorine atom. |

| ¹³C | -O-CH₂-CH₃ | ~14 - 16 | - | Methyl carbon of the ethoxy group. |

| ¹³C | -O-CH₂-CH₃ | ~65 - 70 | - | Methylene carbon of the ethoxy group. |

| ¹³C | =CH-Cl | ~110 - 120 | - | Vinylic carbon bonded to chlorine. |

| ¹³C | =CH-O- | ~140 - 150 | - | Vinylic carbon bonded to oxygen. |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound. These methods are particularly useful for identifying characteristic bond vibrations and studying the compound's conformational isomers. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key absorptions for this compound include:

C=C Stretch: A moderate to weak absorption around 1620-1650 cm⁻¹, characteristic of the carbon-carbon double bond.

C-O-C Stretches: Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the ether linkage, typically found in the 1050-1250 cm⁻¹ region.

=C-H Stretch: Absorptions above 3000 cm⁻¹, which are characteristic of C-H bonds on an alkene.

C-Cl Stretch: A strong absorption in the fingerprint region, generally between 600-800 cm⁻¹, indicative of the carbon-chlorine bond.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C double bond and the symmetric C-O-C stretch often produce strong signals in the Raman spectrum, which may be weak in the IR spectrum. osti.gov

Conformational Studies: For flexible molecules like alkyl vinyl ethers, multiple rotational isomers (conformers) can coexist. researchgate.net In the case of this compound, rotation around the C-O single bonds can lead to different spatial arrangements. Studies on related compounds like ethyl vinyl ether have shown that different conformers can be identified by unique bands in their vibrational spectra, particularly in the far-infrared region. researchgate.net By analyzing spectra at different temperatures, the enthalpy difference between conformers can be determined. researchgate.netosti.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| =C-H Stretch | 3020 - 3100 | Medium | Medium |

| -C-H Stretch (Alkyl) | 2850 - 2980 | Strong | Strong |

| C=C Stretch | 1620 - 1650 | Medium-Weak | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong | Weak |

| C-O-C Symmetric Stretch | 1050 - 1150 | Strong | Medium |

| =C-H Bend (Out-of-plane) | 810 - 950 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₄H₇ClO), the molecular weight is 106.55 g/mol . scbt.com A key feature in its mass spectrum is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in the molecular ion appearing as two peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of roughly 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule and its fragments.

Electron ionization (EI) would lead to characteristic fragmentation. For the isomeric compound 2-chloroethyl vinyl ether, major fragments are observed at m/z values of 63 and 43. nih.gov Similar fragmentation pathways can be anticipated for this compound, involving cleavage of the ether bond and loss of the chlorine atom or ethyl group.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 106 / 108 | [M]⁺ | [C₄H₇ClO]⁺ | Molecular ion peak, showing the characteristic 3:1 isotope pattern for chlorine. |

| 71 | [M - Cl]⁺ | [C₄H₇O]⁺ | Loss of the chlorine atom. |

| 63 / 65 | [CH₂Cl]⁺ or rearrangement product | [CH₂Cl]⁺ | A common fragment in chloro-compounds, showing the 3:1 isotope pattern. nih.gov |

| 45 | [C₂H₅O]⁺ | [C₂H₅O]⁺ | Loss of the chlorovinyl radical, forming a stable oxonium ion. |

| 43 | [C₂H₃O]⁺ | [C₂H₃O]⁺ | Acylium ion from rearrangement and fragmentation. nih.gov |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most effective for molecules containing chromophores, particularly conjugated π-systems.

This compound lacks an extended conjugated system. Its chromophores consist of an isolated C=C double bond and non-bonding electrons on the oxygen and chlorine atoms. The expected electronic transitions are high-energy π → π* transitions associated with the double bond and n → σ* transitions associated with the lone pairs on oxygen and chlorine. These transitions typically occur in the far-UV region (below 200 nm) and are often not observable with standard UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is generally not a primary technique for the structural characterization of simple, non-conjugated vinyl ethers. However, it can be used to monitor reactions where a chromophore is either formed or consumed, such as the hydrolysis of vinyl ethers which can be followed by observing the appearance of a carbonyl absorption. scispace.com

Chromatographic Techniques (e.g., GC, LC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reactants, byproducts, and solvents, thereby enabling purity assessment and reaction monitoring.

Gas Chromatography (GC): Given its volatility, gas chromatography is the premier technique for the analysis of this compound. oup.com

Purity Assessment: GC, often coupled with a Flame Ionization Detector (FID), can accurately determine the purity of a sample by separating it from impurities. The area under each peak is proportional to the concentration of the corresponding component.

Reaction Monitoring: Aliquots can be taken from a reaction mixture and analyzed by GC to track the consumption of reactants and the formation of products over time. This is critical for optimizing reaction conditions like temperature and catalyst loading.

Isomer Separation: GC is capable of separating geometric isomers, such as the (E) and (Z) isomers of this compound, as well as positional isomers. nih.gov

GC-MS: Coupling GC with a Mass Spectrometer (GC-MS) combines the separation power of GC with the identification capabilities of MS, allowing for the definitive identification of each separated component.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is generally less suitable for a volatile, relatively nonpolar compound like this compound compared to GC. However, it could be employed using normal-phase chromatography if required for specific separation challenges.

Table 4: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Application | Typical Stationary Phase (Column) | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Purity determination, reaction monitoring, isomer separation | Low to mid-polarity (e.g., 5% Phenyl Polysiloxane) | Flame Ionization (FID), Mass Spectrometry (MS) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and definitive identification of components | Capillary columns (e.g., DB-5ms) | Mass Spectrometer |

| Liquid Chromatography (LC) | Specialized separations | Normal-phase (e.g., Silica, Cyano) | Refractive Index (RI), UV (if derivatized) |

Theoretical and Computational Studies of 1 Chloro 2 Ethoxyethene

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are fundamental to describing the arrangement of electrons and the nature of chemical bonds within a molecule. These calculations provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Properties

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for calculating the electronic structure of molecules. oup.com DFT methods calculate the total energy of a system based on its electron density, offering a balance between computational cost and accuracy. oup.com Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. arkat-usa.org

These methods are routinely used to predict a wide range of molecular properties. For 1-Chloro-2-ethoxyethene (B11743279), such calculations would typically determine optimized geometries, dipole moments, vibrational frequencies (for comparison with IR and Raman spectra), and thermochemical data like the enthalpy of formation. While specific DFT or ab initio studies focused solely on this compound are not prominent in the literature, the methodologies are well-established. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level are commonly employed for vibrational analysis of similar organic molecules. researchgate.net

Table 1: Representative Molecular Properties Calculable via Quantum Chemical Methods (Note: The following data is illustrative for a molecule of this type, as specific published values for this compound were not found.)

| Property | (Z)-1-Chloro-2-ethoxyethene (Hypothetical) | (E)-1-Chloro-2-ethoxyethene (Hypothetical) | Method Example |

|---|---|---|---|

| Dipole Moment (Debye) | 2.15 | 1.85 | B3LYP/6-31G* |

| Total Energy (Hartree) | -652.432 | -652.430 | MP2/aug-cc-pVDZ |

Analysis of Electron Density and Molecular Orbitals

The analysis of electron density reveals how electrons are distributed within a molecule, highlighting electronegative and electropositive regions. This is crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for predicting chemical reactivity. wuxiapptec.com The energy of the LUMO indicates the ability of a molecule to act as an electrophile, while the energy of the HOMO relates to its nucleophilic character. wuxiapptec.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. irjweb.com For this compound, the HOMO is expected to be localized on the electron-rich double bond and the oxygen atom, while the LUMO would likely have significant contributions from the C-Cl antibonding orbital. A detailed analysis would provide quantitative values for these orbital energies and their spatial distributions.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table illustrates typical data obtained from DFT calculations for similar compounds, as specific values for this compound are not available in the reviewed literature.)

| Parameter | (Z)-Isomer Value (eV) | (E)-Isomer Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | -9.50 | -9.45 | Relates to ionization potential and nucleophilicity |

| LUMO Energy | -0.80 | -0.75 | Relates to electron affinity and electrophilicity |

Conformational Analysis and Energetic Landscapes

This compound can exist in multiple conformations due to the rotation around the C-O and C-C single bonds of the ethoxy group, in addition to its (E) and (Z) isomeric forms around the double bond. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational angles (dihedral angles) to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.

Mechanistic Insights from Reaction Pathway and Transition State Calculations

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. dalalinstitute.com This allows for the determination of activation energies, which are directly related to reaction rates.

For this compound, theoretical studies could provide mechanistic details for reactions such as nucleophilic substitution at the chlorinated carbon, electrophilic addition to the double bond, or cycloaddition reactions. researchgate.netnih.gov For example, in a study of a cycloaddition reaction involving 1,1-diethoxyethene, DFT calculations were used to identify stepwise pathways and locate the relevant transition states, showing how different catalysts could alter the reaction's outcome. nih.gov Similar studies on this compound would clarify its reactivity patterns.

Molecular Dynamics Simulations for Environmental and Reaction Dynamics

While quantum chemical calculations typically focus on static, isolated molecules (often in a vacuum or with a simplified solvent model), Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This approach allows for the study of dynamic processes, such as the behavior of a molecule in a solvent, its interaction with surfaces, or its conformational changes in real-time.

For this compound, MD simulations could be used to study its solvation in water or organic solvents, providing insights into its solubility and transport properties. It could also be used to simulate reaction dynamics, offering a more complete picture of how reactants approach each other and how energy is distributed throughout a chemical reaction. Currently, there are no specific MD simulation studies for this compound reported in the scientific literature.

Polymerization Chemistry of 1 Chloro 2 Ethoxyethene

Cationic Polymerization Mechanisms of Vinyl Ethers

Cationic polymerization is the most common and well-established method for polymerizing vinyl ethers. The electron-donating nature of the ether oxygen atom stabilizes the propagating carbocationic center, making vinyl ethers highly susceptible to this type of polymerization.

Initiation: The process is typically initiated by electrophilic species, which can be generated from protic acids (e.g., HCl, H₂SO₄) or Lewis acids in the presence of a proton source (co-initiator) like water or an alcohol. The initiator adds to the electron-rich double bond of the vinyl ether, forming a carbocation.

Propagation: The newly formed carbocation then attacks the double bond of another monomer molecule in a repetitive head-to-tail fashion, elongating the polymer chain. The stability of the propagating carbocation is crucial for a successful polymerization. In the case of 1-chloro-2-ethoxyethene (B11743279), the ethoxy group provides significant resonance stabilization to the carbocation at the α-carbon, while the chlorine atom at the β-carbon has an electron-withdrawing inductive effect.

Chain Transfer and Termination: Cationic polymerization of vinyl ethers can be plagued by chain transfer and termination reactions, which can limit the molecular weight of the resulting polymer. Chain transfer can occur to the monomer, counter-ion, or solvent. Termination typically involves the reaction of the propagating carbocation with the counter-ion or impurities.

The general mechanism for the cationic polymerization of a vinyl ether is depicted below:

Initiation: H⁺A⁻ + CH₂=CH-OR → CH₃-C⁺H(OR) A⁻

Propagation: CH₃-[CH(OR)-CH₂]ₙ-C⁺H(OR) A⁻ + CH₂=CH-OR → CH₃-[CH(OR)-CH₂]ₙ₊₁-C⁺H(OR) A⁻

Termination/Chain Transfer: These reactions can lead to the formation of unsaturated end-groups or the transfer of the active center to another species.

For this compound, the presence of the chlorine atom can influence the polymerization kinetics and the properties of the resulting polymer. The electron-withdrawing nature of chlorine can modulate the reactivity of the monomer and the stability of the propagating cation.

Table 1: Common Initiating Systems for Cationic Polymerization of Vinyl Eethers

| Initiator Type | Examples | Mechanism of Cation Generation |

|---|---|---|

| Protic Acids | HCl, HI, Triflic Acid | Direct protonation of the vinyl ether double bond. |

| Lewis Acids + Co-initiator | BF₃·OEt₂, SnCl₄, TiCl₄ with H₂O, alcohol, or an ether | The Lewis acid activates the co-initiator to generate a proton or a carbocation. |

| Stable Carbocation Salts | Trityl salts (Tr⁺SbF₆⁻), Tropylium salts | Direct addition of the pre-formed carbocation to the monomer. |

| Iodine | I₂ | Complex mechanism, thought to involve the formation of an electrophilic iodine species. |

Controlled/Living Polymerization Methodologies

Controlled/living polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. These methods have been successfully applied to vinyl ethers, primarily through cationic pathways.

Living Cationic Polymerization: Living cationic polymerization of vinyl ethers can be achieved by carefully selecting the initiator, Lewis acid, and reaction conditions to suppress chain transfer and termination reactions. Common systems involve a weak Lewis acid and a nucleophilic counter-ion, which reversibly cap the propagating carbocation, establishing a dynamic equilibrium between active and dormant species. This allows for the synthesis of well-defined poly(vinyl ether)s and block copolymers. acs.org Given the general suitability of vinyl ethers for this method, it is expected that living cationic polymerization of this compound could be achieved with appropriate optimization of the reaction parameters.

Controlled Radical Polymerization (CRP): While less common for vinyl ethers, CRP techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been explored. researchgate.netnih.govacs.org Success has been demonstrated for certain functionalized vinyl ethers, indicating that with the right choice of RAFT agent and initiator, a controlled radical polymerization of this compound might be feasible. rsc.orgrsc.org This would open up avenues for the synthesis of novel block copolymers with monomers that are not amenable to cationic polymerization. Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method, and while direct ATRP of vinyl ethers is not common, it has been used to polymerize macromonomers based on poly(vinyl ether)s. cmu.edu The controlled polymerization of vinyl chloride has been achieved via eATRP, suggesting that halogenated vinyl monomers can be polymerized in a controlled manner under specific radical conditions. rsc.org

Table 2: Potential Controlled/Living Polymerization Methods for this compound

| Method | General Principle | Applicability to this compound |

|---|---|---|

| Living Cationic Polymerization | Reversible deactivation of the propagating carbocation by a nucleophilic counter-ion or added Lewis base. | Highly probable, based on the successful living cationic polymerization of a wide range of vinyl ethers. |

| Cationic RAFT Polymerization | A chain transfer agent (CTA) reversibly reacts with the propagating carbocationic chain end, establishing a dynamic equilibrium between active and dormant species. nih.gov | Feasible, as cationic RAFT has been successfully applied to other functional vinyl ethers, including 2-chloroethyl vinyl ether. acs.org |

| Radical RAFT Polymerization | A CTA reversibly reacts with the propagating radical chain end, allowing for controlled radical polymerization. | Potentially challenging for homopolymerization, but may be possible under specific conditions or for copolymerization with suitable comonomers. |

Synthesis of Homo- and Copolymers for Advanced Applications

While specific research on the applications of poly(this compound) is not widely documented, the presence of both the ether linkage and the chlorine atom in the repeating unit suggests a range of potential advanced applications for its homo- and copolymers.

Homopolymers: A homopolymer of this compound would possess a unique combination of properties. The poly(vinyl ether) backbone imparts flexibility, while the pendant chloro groups can serve as reactive sites for post-polymerization modification. This would allow for the synthesis of a variety of functional polymers with tailored properties. These reactive sites could be used for cross-linking, grafting, or the introduction of other functional moieties. Halogenated polymers often exhibit flame-retardant properties and chemical resistance.

Copolymers: The synthesis of copolymers represents a versatile strategy to fine-tune the properties of the final material.

Block Copolymers: Using living polymerization techniques, it would be possible to synthesize block copolymers of this compound with other vinyl ethers or even with monomers polymerizable by different mechanisms (e.g., styrenes, acrylates) through a switch in polymerization technique. nih.gov Such block copolymers could self-assemble into well-defined nanostructures for applications in nanotechnology.

Statistical and Alternating Copolymers: Radical copolymerization with electron-deficient monomers could lead to statistical or alternating copolymers. These materials could find use as coatings, adhesives, and specialty elastomers, where a balance of properties conferred by the different monomer units is desired. taylorfrancis.com

The incorporation of halogen bonding units into vinyl ether monomers has been shown to be a promising strategy for creating supramolecular materials. rsc.orgkyoto-u.ac.jpdntb.gov.uadigitellinc.comnih.gov The chlorine atom in poly(this compound) could potentially participate in halogen bonding interactions, leading to materials with interesting self-assembly and recognition properties.

Green Chemistry Principles in 1 Chloro 2 Ethoxyethene Research

Sustainable Synthetic Approaches for 1-Chloro-2-ethoxyethene (B11743279)

Traditional synthetic routes to this compound and similar vinyl ethers often involve multi-step processes that may utilize hazardous reagents and generate significant waste. In contrast, sustainable approaches focus on minimizing reaction steps, using renewable feedstocks, and employing catalytic methods.

One promising sustainable method for the synthesis of vinyl ethers involves the direct enzymatic esterification of carboxylic acids with hydroxyl-functional vinyl ethers. nih.gov This approach, utilizing immobilized lipase (B570770) B from Candida antarctica (CalB), can be performed solvent-free and at a range of temperatures. nih.gov While not a direct synthesis of this compound, this methodology highlights a sustainable pathway for creating functionalized vinyl ethers that could be adapted. For instance, a similar enzymatic process could potentially be developed to react a suitable precursor with ethanol (B145695) to form an intermediate that is then converted to this compound.

Another key area of sustainable synthesis is the development of greener dehydrochlorination reactions. A common route to this compound likely involves the dehydrochlorination of a precursor like 1,2-dichloroethyl ethyl ether. Traditional dehydrochlorination often employs strong, stoichiometric bases that generate large amounts of salt waste. Sustainable alternatives focus on catalytic methods that can proceed under milder conditions.

Phase-transfer catalysis (PTC) represents a significant advancement in this area. PTC can facilitate the reaction between reactants in different phases (e.g., an aqueous base and an organic substrate), often allowing for the use of less hazardous bases and reducing the need for organic solvents. google.commdpi.com The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can enhance the rate of dehydrohalogenation of various halogenated hydrocarbons. google.com

Table 1: Comparison of Conventional and Sustainable Synthetic Approaches for Similar Vinyl Ether Syntheses

| Feature | Conventional Approach (e.g., Reppe Vinylaton) | Sustainable Approach (e.g., Enzymatic) nih.gov |

|---|---|---|

| Catalyst | Caustic bases | Immobilized lipase |

| Solvent | Often requires organic solvents | Solvent-free or green solvents |

| Temperature | High temperatures and pressures | Mild temperatures (22-90 °C) |

| Byproducts | Significant salt waste | Minimal byproducts |

| Feedstock | Acetylene (fossil fuel-derived) | Potentially bio-based alcohols and acids |

Atom Economy and Waste Minimization in this compound Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste.

Let's consider a plausible conventional synthesis of this compound via the dehydrochlorination of 1,2-dichloroethyl ethyl ether using sodium hydroxide:

C₂H₅OCHClCH₂Cl + NaOH → C₂H₅OCH=CHCl + NaCl + H₂O

The atom economy for this reaction can be calculated as follows:

Molecular Weight of this compound (C₄H₇ClO): 106.55 g/mol

Molecular Weight of 1,2-dichloroethyl ethyl ether (C₄H₈Cl₂O): 143.01 g/mol

Molecular Weight of Sodium Hydroxide (NaOH): 40.00 g/mol

Total Molecular Weight of Reactants: 143.01 + 40.00 = 183.01 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (106.55 / 183.01) x 100 ≈ 58.2%

This calculation demonstrates that a significant portion of the reactant atoms end up in byproducts (sodium chloride and water), highlighting the inefficiency of this pathway from an atom economy perspective.

Table 2: Atom Economy of a Hypothetical Dehydrochlorination Reaction

| Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|

Development of Environmentally Benign Solvents and Catalytic Systems

The choice of solvents and catalysts plays a crucial role in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and health hazards. researchgate.net

In the context of this compound synthesis, greener solvent alternatives are being explored for reactions like dehydrochlorination. Research has shown that solvents like acetone (B3395972) and ethyl acetate, which are considered "greener" than chlorinated solvents like dichloromethane, can be effective in PVC modification reactions involving dehydrochlorination. acs.org Supercritical fluids, such as supercritical carbon dioxide (scCO₂), and ionic liquids are also being investigated as environmentally benign reaction media for various organic transformations. rsc.org

The development of recyclable and reusable catalysts is another key aspect of green chemistry. For dehydrochlorination reactions, solid base catalysts and supported metal catalysts are being investigated. For instance, CaO-based solid bases have been shown to be effective for the synthesis of vinyl methyl ether from a biomass-derived starting material. rsc.org Palladium on carbon (Pd/C) is a well-known heterogeneous catalyst used for hydrodechlorination, a reaction that removes chlorine atoms. mdpi.com While this is the reverse of what is needed for synthesis, the research into recyclable catalysts for C-Cl bond transformations is relevant.

Ionic liquids have also been shown to act as effective media and promoters for the dehydrochlorination of PVC, and the catalysts used in these systems have demonstrated potential for recycling. researchgate.netrsc.org Phase-transfer catalysts, typically quaternary ammonium or phosphonium (B103445) salts, are used in small quantities and can often be recovered and reused, further enhancing the green credentials of the process. google.com

Table 3: Examples of Green Solvents and Catalytic Systems

| Application | Conventional System | Greener Alternative | Potential Benefits |

|---|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran | Ethyl acetate, Acetone, Supercritical CO₂, Ionic liquids acs.orgrsc.org | Reduced toxicity, lower volatility, potential for recycling |

| Catalyst | Stoichiometric strong bases (e.g., NaOH) | Phase-transfer catalysts, Solid bases (e.g., CaO), Supported metal catalysts google.comrsc.org | Catalytic amounts, potential for reuse, milder reaction conditions |

Future Perspectives and Emerging Research Directions for 1 Chloro 2 Ethoxyethene

Exploration of Novel Catalytic Transformations

The presence of a reactive carbon-chlorine bond on the double bond of 1-chloro-2-ethoxyethene (B11743279) makes it an ideal candidate for a variety of catalytic cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and their application to this compound could open avenues to a wide array of functionalized vinyl ethers, which are valuable intermediates in organic synthesis.

Future research will likely focus on the application of well-established palladium-catalyzed cross-coupling reactions, which are known to be effective for vinyl halides. libretexts.orgorganic-chemistry.orglibretexts.orgyoutube.com These could include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents to introduce new alkyl, aryl, or vinyl substituents at the chlorinated carbon. This would provide a straightforward route to substituted ethoxyethenes. libretexts.orgyonedalabs.comyoutube.com

Stille Coupling: The use of organotin reagents offers an alternative for the formation of new carbon-carbon bonds, often with high functional group tolerance. libretexts.orgyoutube.comnrochemistry.comorganic-chemistry.orgwikipedia.org

Heck Reaction: Coupling with alkenes to generate more complex diene structures, which are valuable precursors for cycloaddition reactions and the synthesis of complex natural products. libretexts.orgorganic-chemistry.orgnih.govyoutube.com

Sonogashira Coupling: The reaction with terminal alkynes would lead to the formation of conjugated enynes, a structural motif present in many biologically active molecules and functional materials. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com

A key challenge and area of research will be to achieve high regioselectivity and stereoselectivity in these transformations, preserving the geometry of the double bond. The development of novel catalyst systems, including those based on other transition metals like nickel or copper, could offer alternative reactivity and selectivity profiles.

| Catalytic Transformation | Potential Coupling Partner | Potential Product Class | Potential Catalyst System |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl-substituted ethoxyethene | Palladium(0) with phosphine (B1218219) ligands |

| Stille Coupling | Vinylstannane | Conjugated diene | Palladium(0) with phosphine ligands |

| Heck Reaction | Acrylate ester | Functionalized diene | Palladium(0) with phosphine ligands |

| Sonogashira Coupling | Phenylacetylene | Conjugated enyne | Palladium(0)/Copper(I) with amine base |

Integration into Automated and High-Throughput Synthesis

The progression of modern chemical synthesis is heavily reliant on the integration of automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new reactions and molecules. unchainedlabs.comsigmaaldrich.comdomainex.co.ukmerckmillipore.com this compound is well-suited for inclusion in such workflows due to its potential to participate in a variety of coupling reactions.

Future research in this area would involve the use of automated platforms to rapidly screen a wide range of reaction conditions for the catalytic transformations mentioned previously. This would allow for the efficient identification of optimal catalysts, ligands, bases, and solvents for each specific coupling reaction of this compound. The data generated from these high-throughput screens could be used to build predictive models for reaction outcomes, further accelerating the discovery process. unchainedlabs.com

The development of flow chemistry setups for reactions involving this compound would also be a significant advancement. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to access reaction conditions that are difficult to achieve in batch.

| Parameter for HTE | Variables to be Screened | Desired Outcome |

| Catalyst Screening | Different palladium, nickel, and copper precursors | High yield and selectivity |

| Ligand Screening | Various phosphine, N-heterocyclic carbene, and other ligands | Improved catalyst stability and performance |

| Solvent and Base Screening | A matrix of common solvents and organic/inorganic bases | Optimal reaction kinetics and product solubility |

| Substrate Scope | A diverse library of coupling partners | Broad applicability of the developed method |

Advanced Materials Development from this compound Polymers

The vinyl ether functionality of this compound suggests its potential as a monomer for polymerization. While the radical polymerization of vinyl ethers can be challenging, cationic polymerization is a well-established method for producing poly(vinyl ether)s. nih.gov The resulting polymer, poly(this compound), would possess unique properties due to the presence of the chlorine and ether functional groups in each repeating unit.

Future research will likely focus on the controlled polymerization of this compound to produce polymers with well-defined molecular weights and low dispersity. The pendant chloro-ethoxy groups could serve as handles for post-polymerization modification, allowing for the introduction of a wide range of functionalities and the tailoring of the polymer's properties for specific applications. For example, the chlorine atoms could be substituted with other functional groups through nucleophilic substitution reactions, leading to materials with tunable hydrophilicity, reactivity, or optical properties.

The development of copolymers of this compound with other vinyl monomers could also lead to a new class of materials with a unique combination of properties. These materials could find applications in areas such as specialty coatings, adhesives, and biomedical devices.

| Polymer Architecture | Potential Properties | Potential Applications |

| Homopolymer | Functionalizable backbone, potentially flame retardant | Reactive polymer intermediates, specialty resins |

| Block Copolymer | Amphiphilic, self-assembling | Drug delivery vehicles, nanostructured materials |

| Graft Copolymer | Modified surface properties | Biocompatible coatings, functional membranes |

Interdisciplinary Research with Computational Design

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool in modern chemical research for predicting the reactivity and properties of molecules. researchgate.net In the context of this compound, computational studies can provide valuable insights that can guide experimental work.

Future interdisciplinary research will likely involve the use of DFT calculations to:

Elucidate Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of the catalytic cycles for the cross-coupling reactions of this compound. This can help in understanding the factors that control the regioselectivity and stereoselectivity of these reactions and aid in the rational design of more efficient catalysts.

Predict Polymer Properties: Molecular dynamics simulations could be employed to predict the bulk properties of poly(this compound), such as its glass transition temperature, mechanical strength, and solubility. This would allow for the in-silico design of polymers with desired properties before embarking on extensive experimental synthesis and characterization.

Design Novel Monomers: Computational screening could be used to identify other substituted vinyl ethers with potentially interesting polymerization behavior or that could lead to polymers with unique and desirable properties.

The synergy between computational design and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in both organic synthesis and materials science. researchgate.netacs.org

| Computational Method | Research Question | Potential Impact |

| Density Functional Theory (DFT) | What is the preferred mechanism for the Suzuki coupling of this compound? | Rational design of more efficient and selective catalysts. |

| Molecular Dynamics (MD) | What are the predicted mechanical properties of poly(this compound)? | Prioritization of synthetic targets for advanced materials. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | How does the solvent influence the transition state of the polymerization reaction? | Optimization of reaction conditions for controlled polymerization. |

Q & A

Q. How to ensure reproducibility in synthetic protocols for this compound?

- Methodology :

- Detailed Metadata : Report exact grades of reagents, solvent purification methods, and equipment calibration data.

- Open Data : Share NMR spectra, chromatograms, and crystallographic data in public repositories (e.g., PubChem, Zenodo).

- Collaborative Verification : Partner with independent labs to replicate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.